N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide (APEPC) is a chemical compound that has been widely used in scientific research due to its potential application in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mechanism of Action
Target of Action
The primary target of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in the cell cycle control and signal transduction .
Biochemical Pathways
Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it impacts pathways related to cell cycle control and signal transduction .
Result of Action
Given its interaction with the Heat shock protein HSP 90-alpha, it may influence cell cycle control and signal transduction, potentially leading to changes in cell behavior .
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been well-characterized. However, this compound also has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not well-understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide research. One potential direction is to further explore its potential application in the field of medicinal chemistry. Another potential direction is to investigate its potential application in the field of materials science. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify its potential therapeutic targets.
Synthesis Methods
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is synthesized using a specific method that involves the reaction of ethyl 2-cyanoacetate and 4-acetylphenylhydrazine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. This synthesis method has been well-established and is widely used in scientific research.
Scientific Research Applications
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential application in various fields of scientific research. It has been found to have potential applications in the field of medicinal chemistry, where it can be used as a scaffold for the development of new drugs. This compound has also been studied for its potential application in the field of materials science, where it can be used as a building block for the synthesis of new materials.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17-13(8-9-15-17)14(19)16-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYBBRSSHOYSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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